

The Ambiguous Identity of "X80": A Multifaceted Term Across Scientific and Commercial Domains

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: X80

Cat. No.: B3340197

[Get Quote](#)

The designation "**X80**" does not refer to a singular, well-defined chemical compound with known natural sources and a history of synthesis in the context of drug development or natural products chemistry. Extensive research across scientific and commercial databases reveals that "**X80**" is a term applied to a variety of unrelated products and materials, from high-strength steel to a specific synthetic ligand in structural biology research.

For researchers, scientists, and drug development professionals, this ambiguity is critical. While the name might be encountered, its meaning is entirely context-dependent. This guide will clarify the distinct identities of "**X80**" to prevent confusion and provide a clear understanding of what this term represents in different fields.

X80 in Metallurgy: A High-Strength Pipeline Steel

In the field of materials science and engineering, "**X80**" designates a grade of high-strength, low-alloy (HSLA) steel.^{[1][2][3]} It is primarily used in the construction of pipelines for transporting oil and gas, particularly for high-pressure applications.^{[2][4]}

The "80" in **X80** refers to its minimum yield strength of 80,000 pounds per square inch (psi), which is approximately 555 megapascals (MPa).^[3] Its properties are achieved through a carefully controlled chemical composition and thermomechanical processing.

Chemical Composition of X80 Steel

The synthesis of **X80** steel involves the precise addition of various alloying elements to iron to achieve its desired mechanical properties, including high strength, toughness, and good weldability.^[1] While the exact composition can vary between manufacturers, a typical formulation is presented below.

Element	Symbol	Typical Weight Percentage (%)	Purpose
Carbon	C	~0.04-0.07	Increases strength and hardness. [2]
Manganese	Mn	~1.7-1.9	Enhances hardenability and toughness. [2]
Silicon	Si	~0.2-0.4	Deoxidizer, improves strength.
Niobium	Nb	~0.06-0.09	Grain refinement, precipitation strengthening. [1]
Molybdenum	Mo	~0.1-0.3	Increases hardenability and strength at high temperatures. [1]
Vanadium	V	~0.04-0.08	Precipitation strengthening.
Titanium	Ti	~0.01-0.02	Grain refinement, precipitation strengthening.
Chromium	Cr	~0.1-0.3	Improves corrosion resistance and hardenability. [2]
Copper	Cu	~0.1-0.3	Precipitation strengthening, corrosion resistance.
Nickel	Ni	~0.1-0.4	Increases toughness. [2]
Phosphorus	P	<0.02	Impurity, kept low.
Sulfur	S	<0.005	Impurity, kept low.

Iron	Fe	Balance	Main component.
------	----	---------	-----------------

Table 1: Representative Chemical Composition of **X80** Pipeline Steel. The percentages are approximate and can vary based on the specific manufacturing process and desired properties. [\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The production of **X80** steel is a complex metallurgical process and does not involve "natural sources" in the way a natural product chemist would understand the term. It is a product of industrial synthesis.

X80 in Structural Biology: A Synthetic Ligand

In a completely different scientific domain, "**X80**" is the identifier for a specific ligand in the RCSB Protein Data Bank (PDB), a repository for the three-dimensional structures of large biological molecules.

The chemical name for the **X80** ligand is 5-chloro-4-(cyclopentylmethoxy)-N-(4-{{(1S,2S)-2-(dimethylamino)cyclohexyl]amino}-2-fluorobenzene-1-sulfonyl}-2-fluorobenzamide.[\[7\]](#) Its chemical formula is $C_{27}H_{34}ClF_2N_3O_4S$.[\[7\]](#)

This is a complex, synthetic organic molecule.[\[7\]](#) Based on its structure, it is likely a product of multi-step chemical synthesis, designed for a specific purpose in biomedical research, such as inhibiting a particular enzyme or binding to a specific receptor. There are no known natural sources of this compound. Its presence in the PDB indicates it has been co-crystallized with a protein to study their interaction at a molecular level.

"X80" in the Commercial Sphere

Beyond these scientific contexts, the term "**X80**" is used as a brand or model number for various consumer products, including:

- Zelos **X80**: A vaping device.[\[8\]](#)
- Bowtech SX 80 and Revolt **X80**: Models of bows for archery.[\[9\]](#)[\[10\]](#)
- Wood Pellets: Sold in quantities of "**X80**" bags.[\[11\]](#)

These commercial uses of "X80" are unrelated to any specific chemical substance and fall outside the scope of scientific and drug development research.

Conclusion

The term "X80" is highly ambiguous and does not refer to a single chemical entity that would be the subject of a technical guide on its natural sources and synthesis for a scientific audience. In the most relevant scientific contexts, it refers to either a grade of industrial steel or a specific, complex synthetic ligand. Neither of these has known natural sources in the traditional sense. Therefore, a guide on the "natural sources and synthesis of X80" as a singular topic is not feasible. Researchers and professionals encountering this term should carefully consider the context to understand its meaning.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. niobium.tech [niobium.tech]
- 2. metalzenith.com [metalzenith.com]
- 3. X80 Steel [hu-steel.com]
- 4. steeltubesindia.net [steeltubesindia.net]
- 5. imim.pl [imim.pl]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Aspire - Innovative Brand Vape For a Better Future [aspirecig.com]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
- 11. Granulés de bois | Castorama [castorama.fr]
- To cite this document: BenchChem. [The Ambiguous Identity of "X80": A Multifaceted Term Across Scientific and Commercial Domains]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3340197#natural-sources-and-synthesis-of-x80>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com